Cas no 827032-38-2 (1,3,5-Benzenetriamine, 2,4,6-tris[(4-nitrophenyl)ethynyl]-)

1,3,5-Benzenetriamine, 2,4,6-tris[(4-nitrophenyl)ethynyl]- structure
827032-38-2 structure
Product Name:1,3,5-Benzenetriamine, 2,4,6-tris[(4-nitrophenyl)ethynyl]-
CAS No:827032-38-2
MF:C30H18N6O6
MW:558.500525951386
CID:686149
PubChem ID:71417765
Update Time:2025-04-19

1,3,5-Benzenetriamine, 2,4,6-tris[(4-nitrophenyl)ethynyl]- Chemical and Physical Properties

Names and Identifiers

    • 1,3,5-Benzenetriamine, 2,4,6-tris[(4-nitrophenyl)ethynyl]-
    • 2,4,6-tris[2-(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine
    • 827032-38-2
    • 2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine
    • DTXSID20837097
    • Inchi: 1S/C30H18N6O6/c31-28-25(16-7-19-1-10-22(11-2-19)34(37)38)29(32)27(18-9-21-5-14-24(15-6-21)36(41)42)30(33)26(28)17-8-20-3-12-23(13-4-20)35(39)40/h1-6,10-15H,31-33H2
    • InChI Key: JILLIZUDHNXYPC-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC(=CC=1)C#CC1C(=C(C#CC2C=CC(=CC=2)[N+](=O)[O-])C(=C(C#CC2C=CC(=CC=2)[N+](=O)[O-])C=1N)N)N)=O

Computed Properties

  • Exact Mass: 558.12878232g/mol
  • Monoisotopic Mass: 558.12878232g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 6
  • Complexity: 1040
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 216Ų
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